![molecular formula C10H15NO B1290204 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene CAS No. 883548-46-7](/img/structure/B1290204.png)
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-YL)oxy]-2-methylbenzene, otherwise known as 2-methyl-1-aminopropylbenzene, is a synthetic aromatic compound that has a wide range of applications in the scientific research community. It is a colorless, slightly volatile liquid at room temperature and is used in various laboratory experiments and applications. The compound is also used in some industrial processes, such as in the production of perfumes, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methyl-1-aminopropylbenzene is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it is capable of forming covalent bonds with other molecules. This is believed to be the mechanism by which the compound is able to react with other molecules, such as aromatic compounds, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1-aminopropylbenzene are not well understood. However, it is believed that the compound is capable of binding to certain proteins in the body, which can lead to changes in the activity of those proteins. Additionally, the compound has been shown to be toxic to certain types of bacteria, which may indicate that it has antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-methyl-1-aminopropylbenzene in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. Additionally, it is relatively easy to use and is not highly toxic, making it relatively safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
Due to the wide range of applications of 2-methyl-1-aminopropylbenzene, there are a number of potential future directions for research. These include further research into the mechanism of action of the compound, as well as research into the potential toxicity of the compound. Additionally, further research into the potential applications of the compound, such as in the synthesis of pharmaceuticals and dyes, could lead to new and improved products. Finally, research into the potential uses of the compound in biotechnology, such as in the production of enzymes and other proteins, could lead to new and improved biotechnological processes.
Méthodes De Synthèse
2-methyl-1-aminopropylbenzene is synthesized using the Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst. The reaction produces an alkylated aromatic compound, in this case 2-methyl-1-aminopropylbenzene. The reaction is typically carried out at temperatures of around 150-200°C and is typically carried out in an inert atmosphere, such as nitrogen or argon.
Applications De Recherche Scientifique
2-methyl-1-aminopropylbenzene has a wide range of applications in the scientific research community. It is used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, it is used in the synthesis of various dyes and pigments, as well as in the production of perfumes.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPIFRNTKGEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

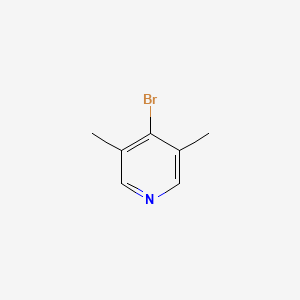

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
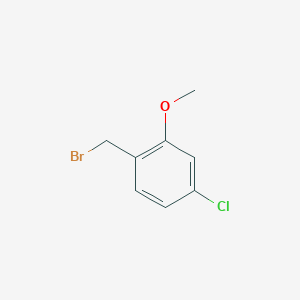
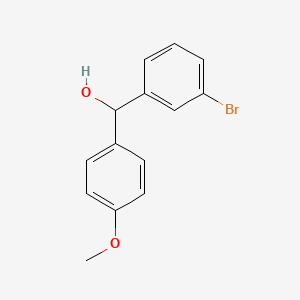
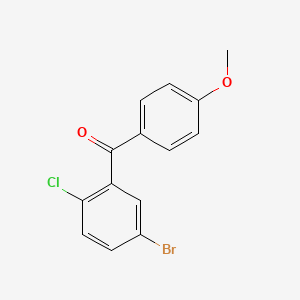
![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)
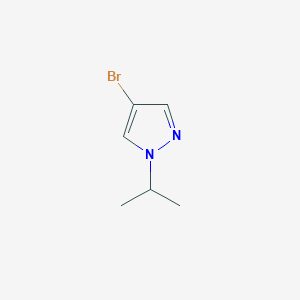
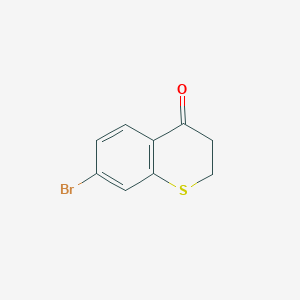
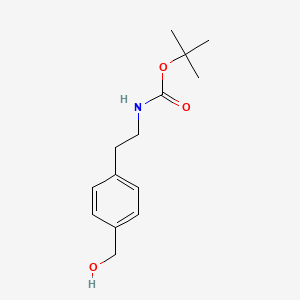
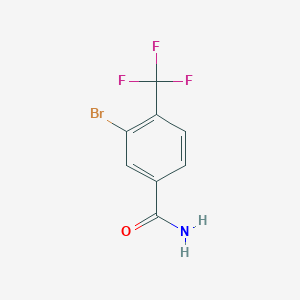
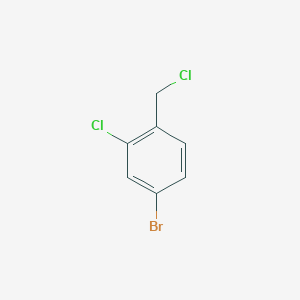

![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)